N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine
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Description
Scientific Research Applications
Synthesis and Derivatives
- A study by El-Telbany and Hutchins (1985) explored the synthesis of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives as potential antileukemic agents. This research involved various condensation reactions, including those with amines, to create different [1]benzothieno[3,2-d]pyrimidin-4(3H)-ones (El-Telbany & Hutchins, 1985).
Anticancer Applications
- The synthesis of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent, was achieved through efficient microwave-assisted chemical processes. These derivatives exhibited inhibitory effects on human colorectal cancer cell proliferation, similar to MPC-6827 (Loidreau et al., 2020).
Synthesis Techniques
- A microwave-assisted synthesis technique has been developed for efficient and rapid access to libraries of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues. This method demonstrates the utility of microwave technology in creating compounds with potential antiproliferative effects (Loidreau et al., 2013).
Antimicrobial Applications
- Research by Soliman et al. (2009) synthesized derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine, which showed promising antimicrobial activity against certain strains like C. albicans and S. aureus. This highlights the potential of these compounds in antimicrobial applications (Soliman et al., 2009).
Pharmacological Applications
- Ashalatha et al. (2007) synthesized new derivatives of 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These compounds were evaluated for anti-inflammatory, CNS depressant, and antimicrobial activities, with some showing promising biological activities. This demonstrates the potential pharmaceutical applications of these derivatives (Ashalatha et al., 2007).
Properties
IUPAC Name |
N-prop-2-enyl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-3-9-17-15-14-13(18-16(19-15)20-10-4-2)11-7-5-6-8-12(11)21-14/h3-8H,1-2,9-10H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYQUBLUVIRERL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC2=C1SC3=CC=CC=C32)SCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.